(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol
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Overview
Description
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Oxa-6-azaspiro[3
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The presence of both oxygen and nitrogen atoms allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol: Similar structure with a fluorine atom, which may alter its chemical and biological properties.
(6-Azaspiro[3.4]octan-7-yl)methanol hydrochloride: Lacks the oxygen atom, which can affect its reactivity and interactions.
Uniqueness
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms.
Biological Activity
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration is believed to contribute to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
The molecular formula for this compound is C8H15NO. Its spirocyclic structure allows for diverse chemical reactivity and interaction with various biological molecules.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor interactions. Such interactions may lead to various pharmacological effects, including:
- Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on MAO-B, an enzyme involved in neurotransmitter degradation.
Antitumor Activity
Recent studies have evaluated the antitumor potential of derivatives related to this compound. For instance, compounds derived from similar spirocyclic frameworks have shown moderate to potent activity against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 | 0.18 |
11h | A549 | 0.19 |
11d | MDA-MB-231 | 0.08 |
11k | HeLa | 0.14 |
These findings indicate that the structural characteristics of spirocyclic compounds may enhance their cytotoxicity against cancer cells .
Interaction Studies
Interaction studies have been conducted to explore how this compound behaves in biological systems. It has been suggested that this compound could interact with multiple biological targets, enhancing its therapeutic potential .
Case Studies
- MAO-B Inhibition : A series of derivatives were tested for their inhibitory effects on MAO-B, showing IC50 values ranging from 0.7 to 289 nM, indicating significant potential for neuropharmacological applications .
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives exhibited higher antitumor activity than established drugs like bendamustine and vorinostat, particularly against lung and breast cancer cell lines .
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octan-5-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHBMRZGFLZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1)COC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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